

# comparative analysis of N'-(4-fluorophenyl)butanediamide and its precursors

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## Compound of Interest

Compound Name: N'-(4-fluorophenyl)butanediamide

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## A Comparative Analysis of N'-(4-fluorophenyl)butanediamide and Its Precursors

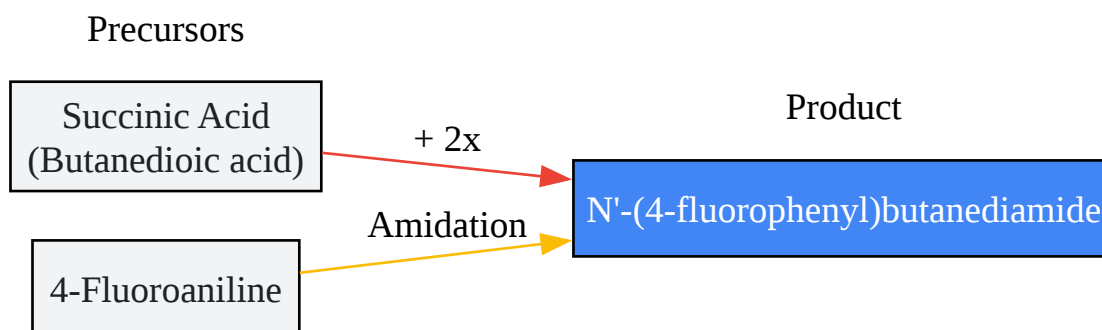
This guide provides a detailed comparative analysis of the chemical compound **N'-(4-fluorophenyl)butanediamide** and its primary precursors, succinic acid and 4-fluoroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Introduction

**N'-(4-fluorophenyl)butanediamide** is a diamide derivative that can be synthesized from the precursors succinic acid and 4-fluoroaniline. Understanding the properties of these precursors is crucial for the successful synthesis, purification, and application of the final product. This guide will objectively compare the physical, chemical, and safety properties of these three compounds, supported by available data. While specific experimental performance data for **N'-(4-fluorophenyl)butanediamide** is not extensively available in public literature, this guide provides a foundational comparison based on the known characteristics of its precursors and related structures.

## Synthesis Pathway

The synthesis of **N'-(4-fluorophenyl)butanediamide** from succinic acid and 4-fluoroaniline is a classic example of amidation. The reaction involves the formation of two amide bonds between the dicarboxylic acid (succinic acid) and the primary amine (4-fluoroaniline).



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Caption: Synthesis pathway of **N'-(4-fluorophenyl)butanediamide**.

## Comparative Data

The following tables summarize the key physical, chemical, and safety information for **N'-(4-fluorophenyl)butanediamide** and its precursors.

Table 1: Physical and Chemical Properties

Property	Succinic Acid	4-Fluoroaniline	N'-(4-fluorophenyl)butan ediamide (Predicted/Analogous Data)
Molecular Formula	C <sub>4</sub> H <sub>6</sub> O <sub>4</sub>	C <sub>6</sub> H <sub>6</sub> FN	C <sub>10</sub> H <sub>11</sub> FN <sub>2</sub> O <sub>2</sub>
Molecular Weight (g/mol)	118.09	111.12	210.21
Appearance	White crystalline solid[1]	Light yellow to gold-coloured liquid[2]	Solid (predicted)
Melting Point (°C)	185-190[1]	-1.9[3]	>200 (typical for similar diaryl succinamides)
Boiling Point (°C)	235 (decomposes)	187	>300 (predicted)
Solubility	Soluble in water, ethanol[1]	Slightly soluble in water[3]	Insoluble in water, soluble in organic solvents (e.g., DMSO, DMF) (predicted)
pKa	pKa1 = 4.2, pKa2 = 5.6	4.65 (of conjugate acid)[4]	Not available

Table 2: Spectroscopic Data (Key Peaks)

Spectroscopic Method	Succinic Acid	4-Fluoroaniline	N'-(4-fluorophenyl)butanediamide (Expected)
$^1\text{H}$ NMR (ppm)	~2.5 (s, 4H, CH <sub>2</sub> ), ~12.0 (br s, 2H, COOH)	~3.5 (br s, 2H, NH <sub>2</sub> ), ~6.6-7.0 (m, 4H, Ar-H)	~2.6 (s, 4H, CH <sub>2</sub> ), ~7.0-7.6 (m, 8H, Ar-H), ~10.0 (br s, 2H, NH)
$^{13}\text{C}$ NMR (ppm)	~29 (CH <sub>2</sub> ), ~177 (C=O)	~115 (d, J≈22 Hz, C-F), ~118 (d, J≈8 Hz, C-H), ~145 (d, J≈2 Hz, C-NH <sub>2</sub> ), ~157 (d, J≈235 Hz, C-F)	~30 (CH <sub>2</sub> ), ~115 (d, C-F), ~122 (d, C-H), ~135 (s, C-NH), ~159 (d, C-F), ~172 (C=O)
IR (cm <sup>-1</sup> )	1650-1710 (C=O), 2500-3300 (O-H)	3300-3500 (N-H), ~1220 (C-F)	3200-3400 (N-H), 1640-1680 (C=O, Amide I), ~1550 (N-H bend, Amide II), ~1230 (C-F)
Mass Spec (m/z)	118 (M <sup>+</sup> )	111 (M <sup>+</sup> )	210 (M <sup>+</sup> )

Table 3: Safety Information

Hazard	Succinic Acid	4-Fluoroaniline	N'-(4-fluorophenyl)butanediamide (Predicted)
GHS Pictograms	Danger	Danger	Warning (assumed based on precursors)
Hazard Statements	H318: Causes serious eye damage.[5]	H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[2][6]	May be harmful if swallowed. May cause skin and eye irritation.
Precautionary Statements	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.[2]	Standard laboratory safety precautions should be followed.

## Experimental Protocols

### Synthesis of N'-(4-fluorophenyl)butanediamide

This protocol is a general procedure adapted from the synthesis of N,N'-diarylalkanediamides and should be optimized for specific laboratory conditions.

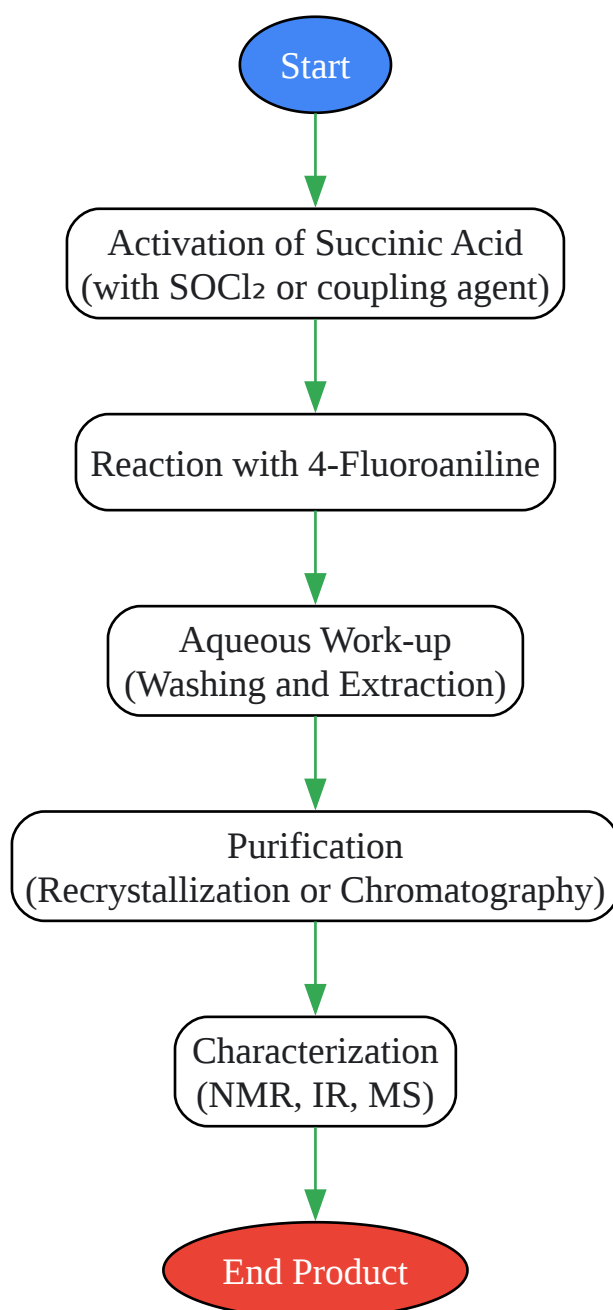
Materials:

- Succinic acid (1 equivalent)
- 4-Fluoroaniline (2.2 equivalents)
- Thionyl chloride (SOCl<sub>2</sub>) or a coupling agent (e.g., DCC, HATU)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
- Base (e.g., Triethylamine (TEA), Pyridine)

#### Procedure using Thionyl Chloride:

- Activation of Succinic Acid: In a round-bottom flask, suspend succinic acid (1 eq.) in an excess of thionyl chloride. Add a catalytic amount of DMF.
- Reflux the mixture for 2-4 hours until the solid dissolves and gas evolution ceases. This forms succinyl chloride.
- Remove the excess thionyl chloride under reduced pressure.
- Amidation: Dissolve the resulting crude succinyl chloride in an anhydrous solvent like DCM.
- In a separate flask, dissolve 4-fluoroaniline (2.2 eq.) and a base like triethylamine (2.5 eq.) in the same anhydrous solvent.
- Cool the amine solution to 0 °C in an ice bath.
- Slowly add the succinyl chloride solution to the amine solution dropwise with constant stirring.
- Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
- Work-up: Quench the reaction with water. Separate the organic layer.
- Wash the organic layer sequentially with dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine.

- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **N'-(4-fluorophenyl)butanediamide**.



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Caption: General workflow for the synthesis of **N'-(4-fluorophenyl)butanediamide**.

## Biological Activity and Applications

While specific biological activity data for **N'-(4-fluorophenyl)butanediamide** is limited, related diarylalkanedi- amide structures have shown a range of biological activities, including antimycobacterial and antialgal properties.[7] The introduction of a fluorine atom can often enhance metabolic stability and bioavailability in drug candidates. Therefore, **N'-(4-fluorophenyl)butanediamide** could be a subject of interest in medicinal chemistry for the development of new therapeutic agents. Further research is required to fully elucidate its pharmacological profile.

## Conclusion

This guide provides a comparative overview of **N'-(4-fluorophenyl)butanediamide** and its precursors, succinic acid and 4-fluoroaniline. The provided data on their physical, chemical, and safety properties, along with a general synthesis protocol, serves as a valuable resource for researchers. While there is a lack of specific performance data for the final product, the information presented allows for informed decisions regarding its synthesis, handling, and potential for further investigation.

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